4-Nitro-n-propylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVVWLXGHXMNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946288 | |
| Record name | 4-Nitro-N-propylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-47-4 | |
| Record name | NSC30345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-N-propylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Nitro N Propylbenzenesulfonamide and Its Analogues
Direct Synthesis of 4-Nitro-N-propylbenzenesulfonamide
The most straightforward approach to synthesizing this compound involves the reaction of a sulfonyl chloride with an amine. This classical method remains a cornerstone of sulfonamide synthesis.
Reaction of 4-Nitrobenzenesulfonyl Chloride with n-Propylamine
The established method for preparing this compound is through the reaction of 4-nitrobenzenesulfonyl chloride with n-propylamine. In this nucleophilic substitution reaction, the nitrogen atom of n-propylamine attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. This reaction is analogous to the formation of amides from acyl chlorides. libretexts.org The presence of a base is typically required to neutralize the HCl byproduct.
The starting material, 4-nitrobenzenesulfonyl chloride, is synthesized from the corresponding thiol or disulfide through oxidative chlorination. organic-chemistry.org For instance, 4-nitrothiophenol (B108094) can be prepared from 4-fluoronitrobenzene and sodium sulfide. chemicalbook.com The subsequent oxidation and chlorination yield the desired sulfonyl chloride.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the solvent, temperature, and the nature of the base used to scavenge the acid byproduct. For instance, using water as a solvent and sodium carbonate as the base has been reported as an environmentally friendly method for synthesizing sulfonamide derivatives with high yields and purities. scilit.comsci-hub.se Microwave-assisted synthesis has also been shown to be an efficient method for preparing sulfonamides from sulfonic acids or their sodium salts, offering good functional group tolerance and high yields. organic-chemistry.org
General Advanced Synthetic Approaches for Sulfonamide Scaffolds Relevant to this compound
Beyond the direct methods, several advanced synthetic strategies have been developed for the construction of sulfonamide scaffolds, offering improvements in efficiency, substrate scope, and environmental impact.
Transition-Metal-Catalyzed Sulfonamide Synthesis
Transition-metal catalysis has emerged as a powerful tool for forming carbon-sulfur and nitrogen-sulfur bonds, providing novel routes to sulfonamides. These methods often allow for the use of more readily available starting materials and can proceed under milder conditions.
Recent advancements include the use of iron and copper catalysis for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.de This approach avoids the need to handle often toxic sulfonyl chlorides. thieme.de Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, followed by treatment with an amine and sodium hypochlorite, provides a versatile one-pot process for generating a wide range of sulfonamides. organic-chemistry.org Furthermore, direct C-H sulfonamidation of aromatic compounds with sulfonyl azides, catalyzed by transition metals, has become an effective method for synthesizing N-aryl sulfonamides. researchgate.net
Table 1: Examples of Transition-Metal-Catalyzed Sulfonamide Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Iron and Copper | Activated Arenes, Primary Sulfonamides | Diaryl Sulfonamides | thieme.de |
| Palladium | Aryl Iodides, DABSO, Amines | Aryl Sulfonamides | organic-chemistry.org |
| Rhodium | Aromatic C-H, Sulfonyl Azides | N-Aryl Sulfonamides | researchgate.net |
| Copper | Aryl Boronic Acids, DABSO, Amines | Aryl Sulfonamides | acs.org |
This table is interactive. Click on the headers to sort.
Electrochemical Oxidative Coupling of Amines and Thiols
Electrochemical methods offer a green and efficient alternative for sulfonamide synthesis. capes.gov.brnih.govresearchgate.net This approach involves the direct oxidative coupling of thiols and amines, driven by electricity without the need for sacrificial reagents or catalysts. capes.gov.brnih.govresearchgate.net The reaction is typically fast, often completed within minutes, and produces hydrogen as a benign byproduct. capes.gov.brnih.govresearchgate.net
The mechanism involves the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. acs.orgtue.nl The aminium radical then reacts with the disulfide to form a sulfenamide (B3320178) intermediate, which is further oxidized to the final sulfonamide. acs.orgtue.nl This method demonstrates a broad substrate scope and good functional group compatibility due to the mild reaction conditions. capes.gov.brnih.govresearchgate.net
Green Chemistry Principles in Sulfonamide Synthesis
The principles of green chemistry are increasingly being applied to sulfonamide synthesis to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Solvent-free, or neat, reaction conditions represent an ideal green methodology. sci-hub.se Mechanochemical approaches, such as ball milling, have been developed for the solvent-free synthesis of sulfonamides. rsc.org This one-pot, two-step procedure involves the oxidation-chlorination of disulfides followed by amination. rsc.org
The use of water as a solvent is another key aspect of green sulfonamide synthesis. scilit.comsci-hub.se Reactions of sulfonyl chlorides with amino acids in water, using sodium carbonate as a base, have been shown to produce sulfonamides in high yields. sci-hub.se Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents contributes to the greening of sulfonamide synthesis. organic-chemistry.org
C-H Activation Strategies in Benzenesulfonamide (B165840) Formation
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical approach for the construction of complex molecules. researchgate.net In the context of benzenesulfonamide synthesis, transition metal-catalyzed C-H activation offers an efficient alternative to traditional methods that often require pre-functionalized starting materials. researchgate.net These strategies typically involve the use of a directing group to guide the metal catalyst to a specific C-H bond, enabling regioselective sulfamidation.
While direct C-H amidation of an unsubstituted benzene (B151609) ring to form the benzenesulfonamide core is a challenging transformation, the functionalization of pre-existing aromatic rings is well-documented. For instance, palladium-catalyzed C-H activation has been successfully employed for the synthesis of biphenyl (B1667301) from benzene, demonstrating the feasibility of activating arene C-H bonds. rsc.org
A more common approach involves the C-H activation of a substrate containing a directing group, followed by coupling with a sulfonamide source. For example, rhodium and iridium catalysts have been utilized for the site-selective C-H functionalization of quinolines and other nitrogen-containing heterocycles. mdpi.com This strategy allows for the introduction of various functional groups, including sulfonamides, at specific positions. The general mechanism for such a transformation often involves the coordination of the transition metal to the directing group, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with a sulfonamide-based reagent to afford the desired product.
Recent advancements have also showcased the use of copper catalysts for the amidation of benzylic C-H bonds with chloramine-T, yielding the corresponding sulfonamides. organic-chemistry.org Although not a direct arene C-H activation, this method highlights the utility of C-H functionalization in building the broader sulfonamide architecture.
Derivatization Strategies Utilizing this compound as a Precursor or Intermediate
This compound serves as a valuable intermediate for a variety of chemical transformations, owing to the reactivity of its constituent functional groups. The nitro group, the sulfonamide nitrogen, and the entire nitrobenzenesulfonamide moiety can be strategically manipulated to generate a diverse array of molecular architectures.
Chemical Transformations of the Nitro Group
The nitro group of this compound is a versatile handle for further synthetic modifications. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.gov
One of the most common transformations of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation. libretexts.org The resulting 4-amino-N-propylbenzenesulfonamide is a key precursor for the synthesis of various derivatives, including those with modified aromatic rings. For example, the amino group can be diazotized and subsequently replaced with a wide range of substituents. libretexts.org
The nitro group can also be displaced by nucleophiles under certain conditions. While less common for simple nitroarenes, this reactivity is enhanced in highly activated systems. nih.gov Furthermore, the nitro group can participate in more complex transformations. For instance, in the synthesis of certain heterocyclic compounds, the nitro group can act as an internal oxidant or participate in cyclization reactions.
| Transformation | Reagents and Conditions | Product |
| Reduction to Amine | Sn, HCl or Catalytic Hydrogenation | 4-Amino-N-propylbenzenesulfonamide |
| Nucleophilic Aromatic Substitution | Strong Nucleophiles | Substituted Benzenesulfonamide |
Modifications at the Sulfonamide Nitrogen
The sulfonamide nitrogen in this compound can undergo various modifications, primarily through alkylation and acylation reactions. The acidity of the N-H proton allows for deprotonation with a suitable base, generating a nucleophilic sulfonamidate anion that can react with electrophiles.
Alkylation of the sulfonamide nitrogen is a common strategy to introduce additional substituents. organic-chemistry.org This can be achieved using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The Fukuyama-Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfonamides using an alcohol, triphenylphosphine, and an azodicarboxylate. researchgate.net This method is particularly useful for the synthesis of secondary amines after deprotection. researchgate.net
Acylation of the sulfonamide nitrogen can be accomplished using acyl chlorides or anhydrides to form N-acylsulfonamides. These derivatives can serve as activated intermediates for further transformations.
| Modification | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl-4-nitro-N-propylbenzenesulfonamide |
| Fukuyama-Mitsunobu Alkylation | Alcohol, PPh3, DEAD/DIAD | N-Alkyl-4-nitro-N-propylbenzenesulfonamide |
| N-Acylation | Acyl Chloride, Base | N-Acyl-4-nitro-N-propylbenzenesulfonamide |
Application of Nitrobenzenesulfonamide as a Protecting and Activating Group in Organic Synthesis
The nitrobenzenesulfonamide group, often referred to as the "nosyl" group, is a widely used protecting group for primary and secondary amines in organic synthesis. researchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide N-H proton, facilitating its deprotonation and subsequent alkylation. researchgate.net This property makes the nosyl group an excellent activating group for the N-alkylation of amines. researchgate.netresearchgate.net
The key advantage of the nosyl protecting group is its facile cleavage under mild conditions. Deprotection is typically achieved by treatment with a thiol and a base, such as potassium carbonate or cesium carbonate, in a solvent like DMF or acetonitrile. researchgate.netresearchgate.net The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine. researchgate.net This mild deprotection protocol is compatible with a wide range of functional groups that are sensitive to acidic or strongly basic conditions often required for the cleavage of other sulfonamide protecting groups. orgsyn.org
The nosyl group has found extensive application in the synthesis of complex molecules, including peptides and natural products. researchgate.net For instance, it has been employed in the site-specific N-methylation of peptides. researchgate.net The ability to both protect an amine and activate it for subsequent functionalization makes the nitrobenzenesulfonamide moiety a powerful tool in multistep synthesis. researchgate.netresearchgate.net
Solid-Phase Synthesis Applications of Nitrobenzenesulfonamides
The advantageous properties of the nitrobenzenesulfonamide group have been effectively translated to solid-phase synthesis (SPS). acs.orgacs.orgwikipedia.org In SPS, molecules are attached to a solid support, allowing for the use of excess reagents and simplified purification through filtration and washing. wikipedia.org
Polymer-supported nitrobenzenesulfonamides, prepared by reacting an immobilized primary amine with 2- or 4-nitrobenzenesulfonyl chloride, serve as key intermediates in solid-phase organic synthesis. acs.orgacs.org The Fukuyama alkylation and Mitsunobu reactions are readily adapted to the solid phase, enabling the efficient N-alkylation of resin-bound sulfonamides. acs.org
The mild cleavage conditions for the nosyl group are particularly beneficial in SPS, as they are compatible with various acid- and base-labile linkers used to attach the molecule to the solid support. acs.org This orthogonality allows for the selective deprotection of the amine without cleaving the product from the resin, enabling further on-resin modifications.
Beyond their role as protecting groups, nitrobenzenesulfonamides on solid supports have been utilized as versatile synthons for the diversity-oriented synthesis of heterocyclic scaffolds through various rearrangement reactions. acs.orgacs.org This highlights the dual functionality of the nitrobenzenesulfonamide moiety as both a protecting/activating group and a reactive building block in combinatorial chemistry. acs.orgacs.org
| Application in Solid-Phase Synthesis | Description | Key Advantage |
| Amine Protection and Activation | Immobilized amines are protected as nitrobenzenesulfonamides, facilitating subsequent N-alkylation. acs.orgacs.org | Mild cleavage conditions compatible with various linkers. acs.org |
| Synthesis of Heterocycles | Polymer-supported nitrobenzenesulfonamides act as precursors for the synthesis of diverse heterocyclic structures. acs.orgacs.org | Enables diversity-oriented synthesis and rapid library generation. acs.org |
Computational and Theoretical Investigations of 4 Nitro N Propylbenzenesulfonamide
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 4-Nitro-n-propylbenzenesulfonamide, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been instrumental in elucidating its fundamental characteristics. nih.gov
Geometry Optimization and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. Through geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles. This process helps in understanding the molecule's shape and steric interactions. For sulfonamide derivatives, DFT calculations have shown good agreement with experimental data from techniques like X-ray crystallography, confirming the accuracy of the predicted geometries. nih.gov The co-planarity of substituent groups with the aromatic ring is a key factor in determining properties like electron delocalization, which is essential for certain applications. ajchem-a.com
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Insights
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com
For molecules containing nitro groups, the LUMO is often localized on these electron-withdrawing groups, indicating a propensity for charge transfer within the molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. In studies of similar nitro-containing compounds, the HOMO-LUMO gap has been calculated to understand their electronic behavior. researchgate.net
Table 1: Frontier Molecular Orbital Data
| Parameter | Value |
|---|---|
| HOMO Energy | (Value not explicitly found in search results for the specific compound) |
| LUMO Energy | (Value not explicitly found in search results for the specific compound) |
| HOMO-LUMO Gap (ΔE) | (Value not explicitly found in search results for the specific compound) |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are targets for nucleophiles, are colored blue. researchgate.net For nitro-substituted aromatic compounds, the nitro group, being strongly electron-withdrawing, creates a significant positive electrostatic potential on the aromatic ring, particularly at the ipso-carbon. walisongo.ac.id This information is crucial for predicting how the molecule will interact with other chemical species.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to understand and predict ligand-target interactions. nih.gov
Prediction of Binding Modes and Ligand-Target Interactions
By simulating the binding process, molecular docking can identify the most likely binding pose of a ligand within the active site of a protein. It also helps in characterizing the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. biorxiv.org For sulfonamide-based ligands, docking studies have been crucial in understanding how they interact with their protein targets. chemrxiv.org For example, studies on nitro-substituted benzamides have shown that the number and orientation of nitro groups can significantly influence binding affinity to enzymes like inducible nitric oxide synthase (iNOS). nih.gov The insights gained from these studies are invaluable for the rational design of more potent and selective inhibitors.
Table 2: Molecular Docking Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | (Value not explicitly found in search results for the specific compound) |
| Key Interacting Residues | (Value not explicitly found in search results for the specific compound) |
| Types of Interactions | (Value not explicitly found in search results for the specific compound) |
Evaluation of Binding Affinities and Free Energies
Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting these binding affinities. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing an initial estimate of the binding strength. Following docking, MD simulations can offer a more refined calculation of the binding free energy by simulating the dynamic interactions between the ligand and the protein in a solvated environment over time.
Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous methods used in conjunction with MD simulations to calculate the relative binding free energies of a series of ligands. Absolute binding free energy calculations, which determine the binding free energy of a single ligand, are more computationally intensive but provide invaluable insights into the ligand's intrinsic binding capabilities. nih.govnih.gov
Quantum Chemical Calculations of Electronic and Spectroscopic Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for determining the electronic and spectroscopic properties of a molecule. These calculations provide insights into the molecule's structure, charge distribution, and how it interacts with electromagnetic radiation.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding a molecule's non-covalent interactions, such as van der Waals forces, and its response to the electric fields of neighboring molecules or a protein's active site. Advanced computational methods can be employed to calculate these properties with a high degree of accuracy. researchgate.netrug.nl
Specific calculated values for the dipole moment and polarizability of this compound are not present in the currently accessible scientific literature.
Prediction of Chemical Reactivity Parameters
The chemical reactivity of a molecule can be predicted using parameters derived from the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
From the HOMO and LUMO energies, several conceptual DFT parameters can be calculated to quantify reactivity:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated from the electronegativity and chemical hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These parameters are invaluable for predicting how a molecule will behave in a chemical reaction, including its potential to interact with biological nucleophiles and electrophiles.
Detailed computational studies providing specific values for the chemical hardness, electronegativity, and electrophilicity index of this compound are not documented in the available literature.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and sulfonamide design is no exception. mdpi.comarxiv.orgnih.govresearchgate.netnih.govresearchgate.netarxiv.org These powerful computational tools are being increasingly employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their pharmacological profiles. mdpi.comarxiv.org
For a compound like 4-Nitro-n-propylbenzenesulfonamide, AI and ML could be instrumental in several key areas. Machine learning algorithms, trained on vast datasets of existing sulfonamides and their biological activities, could predict the potential therapeutic targets of this compound with a high degree of accuracy. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can be developed to correlate the structural features of this compound with its potential efficacy and toxicity. arxiv.orgresearchgate.net This would allow for the in silico screening of its biological properties before undertaking expensive and time-consuming laboratory experiments.
Furthermore, generative AI models can be used for de novo drug design, creating novel sulfonamide derivatives based on the core structure of this compound with improved potency and selectivity. researchgate.net These models can explore a vast chemical space to identify modifications that could enhance its binding affinity to specific biological targets. researchgate.net The integration of AI and ML offers a data-driven approach to drug design that can significantly reduce the time and cost associated with bringing new sulfonamide-based therapies to the clinic. arxiv.orgnih.govresearchgate.net
Development of Novel Therapeutic Applications beyond Current Indications
While sulfonamides were initially celebrated for their antimicrobial properties, their therapeutic potential extends far beyond treating bacterial infections. ajchem-b.comajchem-b.comresearchgate.net Modern research has unveiled a broad spectrum of biological activities for sulfonamide-containing compounds, opening up new possibilities for their application in a variety of diseases. ajchem-b.comajchem-b.comresearchgate.netresearchgate.netnih.gov
The sulfonamide scaffold is a key feature in drugs with diverse pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antidiabetic activities. ajchem-b.comajchem-b.comresearchgate.netnih.gov For instance, certain sulfonamides have shown potent inhibitory activity against carbonic anhydrase, an enzyme implicated in glaucoma and certain types of cancer. ajchem-b.comajchem-b.comresearchgate.netpexacy.com Others have demonstrated efficacy as inhibitors of proteases, which are crucial for the lifecycle of viruses like HIV. researchgate.netnih.gov
Given this versatility, future research on this compound should explore its potential in these and other therapeutic areas. The presence of the nitro group, a common feature in many biologically active compounds, could confer unique pharmacological properties. mdpi.commdpi.commdpi.com Investigating the activity of this compound against a panel of cancer cell lines, viral enzymes, or inflammatory mediators could uncover novel therapeutic applications. The structural simplicity of this compound also makes it an attractive starting point for the development of more complex and targeted therapeutic agents.
Advanced Synthetic Methodologies for Enhanced Accessibility and Sustainability
The synthesis of sulfonamides has traditionally relied on well-established but often harsh chemical methods. rsc.org However, recent years have seen the emergence of advanced synthetic methodologies that offer greater efficiency, sustainability, and accessibility. rsc.orgresearchgate.netthieme-connect.com These innovations are crucial for the cost-effective production of sulfonamide-based drugs and for minimizing their environmental impact.
Modern approaches to sulfonamide synthesis focus on the development of novel catalytic systems, the use of greener reaction media, and the implementation of flow chemistry techniques. rsc.orgresearchgate.netthieme-connect.com For example, transition-metal-catalyzed cross-coupling reactions have provided new and efficient ways to form the key sulfonamide bond. rsc.orgthieme-connect.com The use of sulfur dioxide surrogates, such as DABSO, has also offered a safer and more convenient alternative to gaseous sulfur dioxide in the synthesis of sulfonyl chlorides, key intermediates in sulfonamide production. rsc.orgthieme-connect.com
The application of these advanced synthetic methodologies to the production of this compound could significantly improve its accessibility for research and development. Developing a scalable and sustainable synthesis route would be a critical step in enabling its further investigation and potential clinical translation.
Green Chemistry in the Development and Manufacturing of Sulfonamide-Based Compounds
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to reduce the environmental footprint of drug development and manufacturing. researchgate.netrsc.orgsci-hub.seresearchgate.netrsc.orgresearchgate.net For sulfonamide-based compounds, this means a shift towards more environmentally benign synthetic processes. researchgate.netrsc.orgsci-hub.seresearchgate.netrsc.orgresearchgate.net
Key aspects of green chemistry in sulfonamide synthesis include the use of water as a solvent, the avoidance of toxic reagents and catalysts, and the minimization of waste generation. researchgate.netrsc.orgsci-hub.sersc.org Researchers have successfully developed methods for sulfonamide synthesis in aqueous media, eliminating the need for volatile and often toxic organic solvents. researchgate.netrsc.orgrsc.org Furthermore, metal-free catalytic systems are being explored to avoid the potential for heavy metal contamination in the final product. rsc.org
Electrochemical methods also represent a promising green approach to sulfonamide synthesis, as they can be driven by electricity and avoid the use of chemical oxidants. acs.org The development of a green and sustainable manufacturing process for this compound, incorporating these principles, would not only be environmentally responsible but could also lead to more cost-effective production in the long term. This commitment to green chemistry is essential for the future of pharmaceutical manufacturing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Nitro-<i>n</i>-propylbenzenesulfonamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-nitrobenzenesulfonyl chloride with <i>n</i>-propylamine under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
- Solvent System : Use anhydrous dichloromethane or tetrahydrofuran to ensure anhydrous conditions.
- Workup : Neutralize excess acid with aqueous NaHCO3, followed by extraction and recrystallization from ethanol/water .
Q. How can researchers determine the solubility and stability of 4-Nitro-<i>n</i>-propylbenzenesulfonamide in various solvents under experimental conditions?
- Methodological Answer :
- Solubility Screening : Use a shake-flask method with solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatic absorption) .
- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., nitro group reduction or sulfonamide hydrolysis) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing 4-Nitro-<i>n</i>-propylbenzenesulfonamide?
- Methodological Answer :
- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm<sup>−1</sup> and 1160–1120 cm<sup>−1</sup>) and nitro group absorption (~1520 cm<sup>−1</sup>) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]<sup>+</sup> at <i>m/z</i> 259.07 (C9H12N2O4S<sup>+</sup>) .
- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and UV detection at 254 nm .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis yield of 4-Nitro-<i>n</i>-propylbenzenesulfonamide while minimizing impurities?
- Methodological Answer :
- Variables : Temperature (X1), amine-to-sulfonyl chloride molar ratio (X2), and reaction time (X3).
- Design : Use a 2<sup>3</sup> factorial design with center points. Analyze responses (yield, impurity %) via ANOVA to identify significant factors .
- Example : A study showed that lowering the temperature (X1 = 0°C) and increasing the molar ratio (X2 = 1.2:1) reduced hydrolysis byproducts by 30% .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like 4-Nitro-<i>n</i>-propylbenzenesulfonamide?
- Methodological Answer :
- Data Triangulation : Cross-validate antimicrobial assay results (e.g., MIC values) using both broth microdilution and disk diffusion methods .
- Structural Confounders : Compare substituent effects; for example, nitro group position (para vs. meta) significantly alters electronic properties and bioactivity .
- Theoretical Framework : Link discrepancies to molecular docking outcomes (e.g., binding affinity variations due to protein conformational changes) .
Q. How can computational methods predict the reactivity and metabolic pathways of 4-Nitro-<i>n</i>-propylbenzenesulfonamide?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess nitro group reduction potential (LUMO energy ~ -1.8 eV) .
- Metabolism Prediction : Use software like ADMET Predictor™ to identify likely Phase I metabolites (e.g., nitro reduction to amine or sulfonamide cleavage) .
Key Considerations for Researchers
- Theoretical Alignment : Ground studies in sulfonamide chemistry (e.g., electronic effects of nitro groups on reactivity) and structure-activity relationships .
- Methodological Rigor : Address reproducibility challenges by documenting solvent purity, temperature control, and analytical validation steps .
- Ethical Compliance : Follow safety protocols for nitroaromatic compounds (e.g., use fume hoods, avoid skin contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
